molecular formula C11H11NO B1312494 [4-(Furan-2-yl)phenyl]methanamine CAS No. 771573-27-4

[4-(Furan-2-yl)phenyl]methanamine

Cat. No. B1312494
M. Wt: 173.21 g/mol
InChI Key: TVKRLJUMZZXOHG-UHFFFAOYSA-N
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Description

“[4-(Furan-2-yl)phenyl]methanamine” is a chemical compound that has been subject to scientific research for its biological properties, potential applications in various fields of research and industry, and limitations. It is also known as “[4-(furan-2-yl)phenyl]methanamine hydrochloride” with a CAS Number: 886457-56-3 . The molecular weight of this compound is 209.68 .


Synthesis Analysis

While specific synthesis methods for “[4-(Furan-2-yl)phenyl]methanamine” were not found, there are general methods for synthesizing amides and esters containing furan rings under microwave-assisted conditions . These methods involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol .


Molecular Structure Analysis

The InChI code for “[4-(Furan-2-yl)phenyl]methanamine” is 1S/C11H11NO.ClH/c12-8-9-3-5-10 (6-4-9)11-2-1-7-13-11;/h1-7H,8,12H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[4-(Furan-2-yl)phenyl]methanamine” is a powder . It is stored at a temperature of 4 degrees .

Scientific Research Applications

1. Anticancer Applications

[4-(Furan-2-yl)phenyl]methanamine has been utilized in the development of palladium(II) and platinum(II) complexes with pyrrole Schiff bases, which have shown significant anticancer activity. These complexes, including R-(furan-2-yl)methanamine, demonstrated strong DNA-binding affinity and reduced cell viability in various cancerous cell lines, suggesting potential as anticancer agents (Mbugua et al., 2020).

2. Antimicrobial and Anticancer Activity

Schiff base rare earth metal complexes containing 1-(furan-2-yl)methanamine have been synthesized and characterized, showing antimicrobial and anticancer activities. Specifically, the Pr3+ complex exhibited significant biological efficacy in both antimicrobial and anticancer assays (Preethi et al., 2021).

3. Synthesis of Restricted Homophenylalanine Analogs

The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a type of conformationally restricted homophenylalanine analogs. These analogs have potential applications in medicinal chemistry, given their unique structural properties (Demir et al., 2004).

4. Synthesis of Furan-2-yl(phenyl)methanol Derivatives

Furan-2-yl(phenyl)methanol derivatives have been synthesized for use in aza-Piancatelli rearrangement reactions, yielding various benzo[b][1,4]thiazine and oxazine derivatives. This synthesis method is noted for its good yields, high selectivity, and short reaction times, making it a valuable process in organic chemistry (Reddy et al., 2012).

5. Protein Tyrosine Kinase Inhibitory Activity

Novel furan-2-yl(phenyl)methanone derivatives, related to [4-(Furan-2-yl)phenyl]methanamine, have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several of these derivatives exhibited promising activity, suggesting potential for therapeutic applications (Zheng et al., 2011).

6. Corrosion Inhibition

Amino acid compounds derived from [4-(Furan-2-yl)phenyl]methanamine have been studied as corrosion inhibitors for steel in acidic solutions. These studies utilize electrochemical techniques to evaluate the efficacy of these compounds in preventing metal corrosion, demonstrating their potential in industrial applications (Yadav et al., 2015).

Safety And Hazards

“[4-(Furan-2-yl)phenyl]methanamine” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “[4-(Furan-2-yl)phenyl]methanamine” were not found, it’s worth noting that indole derivatives, which are structurally similar, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[4-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRLJUMZZXOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428730
Record name [4-(furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Furan-2-yl)phenyl]methanamine

CAS RN

771573-27-4
Record name 4-(2-Furanyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Gucky, R Jorda, M Zatloukal, V Bazgier… - Journal of medicinal …, 2013 - ACS Publications
The inhibition of overactive CDKs during cancer remains an important strategy in cancer drug development. We synthesized and screened a novel series of 2-substituted-6-…
Number of citations: 58 pubs.acs.org

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